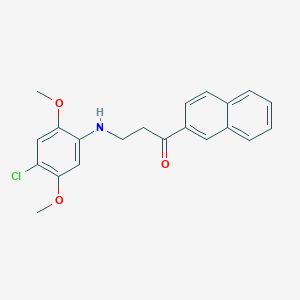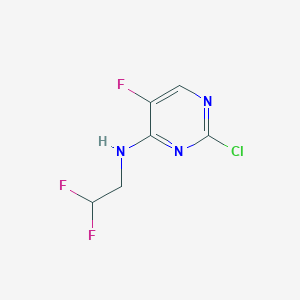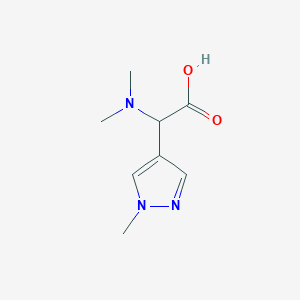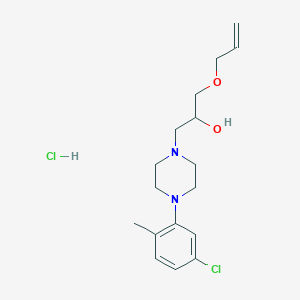![molecular formula C17H14N4 B2786695 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 144581-38-4](/img/structure/B2786695.png)
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile is an organic compound characterized by the presence of a benzimidazole ring, a p-tolylamino group, and an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Acrylonitrile Group: The acrylonitrile group is introduced via a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde in the presence of a base such as piperidine.
Attachment of p-Tolylamino Group: The final step involves the nucleophilic substitution reaction where the p-tolylamine is reacted with the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylonitrile group, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as Friedel-Crafts alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce primary or secondary amines.
科学研究应用
Chemistry
In chemistry, (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. Researchers may explore its efficacy as an anticancer, antimicrobial, or anti-inflammatory agent, among other therapeutic uses.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acrylonitrile: Lacks the p-tolylamino group, which may affect its reactivity and biological activity.
3-(p-tolylamino)acrylonitrile: Lacks the benzimidazole ring, which could influence its chemical properties and applications.
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(phenylamino)acrylonitrile: Similar structure but with a phenyl group instead of a p-tolyl group, potentially altering its chemical behavior and biological interactions.
Uniqueness
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile is unique due to the combination of its benzimidazole ring, acrylonitrile group, and p-tolylamino substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-12-6-8-14(9-7-12)19-11-13(10-18)17-20-15-4-2-3-5-16(15)21-17/h2-9,11,19H,1H3,(H,20,21)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAFHMWHAPQOFG-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine](/img/structure/B2786613.png)
![2,6-dichloro-N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2786614.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)propanamide](/img/structure/B2786617.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2786618.png)
![4-[1-(Furan-2-yl)propan-2-yl]morpholine](/img/structure/B2786620.png)
![2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2786621.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2786624.png)
![ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2786626.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2786627.png)



